molecular formula C6H3ClF6O2S2 B1445865 2-Fluoro-5-(pentafluorosulfur)-benzenesulfonyl chloride CAS No. 1706447-01-9

2-Fluoro-5-(pentafluorosulfur)-benzenesulfonyl chloride

Cat. No.: B1445865
CAS No.: 1706447-01-9
M. Wt: 320.7 g/mol
InChI Key: CZBBFDJWRSPJKH-UHFFFAOYSA-N
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Description

2-Fluoro-5-(pentafluorosulfur)-benzenesulfonyl chloride is a fluorinated aromatic compound characterized by the presence of both fluorine and sulfonyl chloride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(pentafluorosulfur)-benzenesulfonyl chloride typically involves the introduction of fluorine atoms into the aromatic ring and the subsequent attachment of the sulfonyl chloride group. One common method involves the fluorination of a suitable aromatic precursor followed by sulfonylation. The reaction conditions often require the use of strong fluorinating agents and controlled environments to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The sulfonylation step can be carried out using chlorosulfonic acid or sulfuryl chloride under controlled conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(pentafluorosulfur)-benzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

    Oxidation and Reduction: The sulfonyl chloride group can be reduced to sulfonamide or oxidized to sulfonic acid under appropriate conditions.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed

    Substitution: Fluorinated aromatic compounds with various substituents.

    Reduction: Sulfonamide derivatives.

    Oxidation: Sulfonic acid derivatives.

Scientific Research Applications

2-Fluoro-5-(pentafluorosulfur)-benzenesulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Materials Science: Incorporated into polymers and other materials to impart unique properties such as increased thermal stability and chemical resistance.

    Pharmaceuticals: Investigated for its potential use in drug discovery and development due to its ability to modify biological activity through fluorination.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(pentafluorosulfur)-benzenesulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. The electron-withdrawing fluorine atoms enhance the reactivity of the sulfonyl chloride group, making it a versatile intermediate in organic synthesis. The compound can interact with nucleophiles, leading to the formation of new chemical bonds and the modification of molecular structures.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)-benzenesulfonyl chloride
  • 2-Fluoro-5-(pentafluorosulfur)-benzoic acid
  • 2-Fluoro-5-(pentafluorosulfur)-benzene

Uniqueness

2-Fluoro-5-(pentafluorosulfur)-benzenesulfonyl chloride is unique due to the presence of both fluorine and sulfonyl chloride groups, which confer distinct chemical properties. The combination of these functional groups allows for a wide range of chemical transformations and applications that are not possible with other similar compounds.

Properties

IUPAC Name

2-fluoro-5-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF6O2S2/c7-16(14,15)6-3-4(1-2-5(6)8)17(9,10,11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBBFDJWRSPJKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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